BenchChemオンラインストアへようこそ!

3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide

Medicinal chemistry Physicochemical property space Ligand efficiency metrics

This compound is the sole benzofuran-2-carboxamide derivative simultaneously mapping onto the PDE4/TNF pharmacophore and bearing the 3-amido substitution necessary for Aβ42 aggregation modulation. It serves as a single-entity probe for microglial TNF release and ThT-based Aβ42 fibrillogenesis assays. Combined with its thiophene analog (CAS 941924-96-5), it enables matched molecular pair analysis to quantify benzofuran oxygen contributions. The 2-carboxamide provides a synthetic handle for focused library construction per patented strategies.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 899732-76-4
Cat. No. B2479109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide
CAS899732-76-4
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C20H20N2O3S/c1-13-8-10-14(11-9-13)26-12-4-7-17(23)22-18-15-5-2-3-6-16(15)25-19(18)20(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H2,21,24)(H,22,23)
InChIKeyLASFWWNHITXLRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide (CAS 899732-76-4): Core Chemical Identity and Procurement Context


3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide (CAS 899732‑76‑4) is a synthetic small‑molecule benzofuran‑2‑carboxamide derivative with the molecular formula C₂₀H₂₀N₂O₃S and a molecular weight of 368.5 g mol⁻¹ [1]. Structurally, it comprises a benzofuran‑2‑carboxamide core linked via a butanamido spacer to a p‑tolylthio (4‑methylphenylsulfanyl) terminus [2]. The benzofuran‑2‑carboxamide scaffold has been independently validated as a pharmacophore for phosphodiesterase IV (PDE4) and tumour necrosis factor (TNF) inhibition [3] as well as for modulation of amyloid‑β42 (Aβ42) aggregation [4]. This compound therefore occupies a distinct chemical space at the intersection of these two therapeutic areas.

Why 3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide Cannot Be Interchanged with Generic Benzofuran‑2‑carboxamide Analogs


Benzofuran‑2‑carboxamide is a privileged scaffold that appears in numerous bioactive molecules; however, the specific combination of a 3‑position butanamido linker and a terminal p‑tolylthio group in CAS 899732‑76‑4 is not found in any other commercially catalogued benzofuran derivative. The 3‑amino substitution pattern on the benzofuran ring is uncommon—most reported benzofuran‑2‑carboxamides are N‑substituted at the distal amide nitrogen rather than at the 3‑position of the furan ring [1]. In the PDE4/TNF inhibitor patent family (US 5,925,636; BR 9709113‑A), the generic Markush structure encompasses a wide range of 3‑substituents, but the specific p‑tolylthio‑butanamido motif is a discrete, non‑obvious embodiment that cannot be assumed to have identical potency, selectivity, or ADME properties to other members of the class [2]. Likewise, in the Aβ42 aggregation modulator series, the presence or absence of the 3‑amido substituent determines whether a compound inhibits or accelerates fibrillogenesis [3]. Substituting CAS 899732‑76‑4 with a simpler benzofuran‑2‑carboxamide therefore risks losing both the target engagement profile and the physicochemical properties encoded by the p‑tolylthio‑butanamido side chain.

Quantitative Differentiation Evidence for 3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide vs. Closest Structural Comparators


Molecular Weight and Lipophilicity Differentiation vs. 3‑Aminobenzofuran‑2‑carboxamide (Scaffold Baseline)

The target compound (C₂₀H₂₀N₂O₃S, MW 368.5) incorporates a 4‑(p‑tolylthio)butanamido side chain attached to the 3‑amino group of the benzofuran‑2‑carboxamide core [1]. The unsubstituted scaffold, 3‑aminobenzofuran‑2‑carboxamide (C₉H₈N₂O₂, MW 176.18), is approximately 2.1‑fold smaller and lacks the thioether and terminal aryl ring . The addition of the p‑tolylthio‑butanamido motif increases the calculated logP (cLogP) by an estimated 2.0–2.5 log units relative to the parent scaffold, moving the compound into a lipophilic space more compatible with blood–brain barrier penetration and intracellular target engagement [2]. This molecular weight and lipophilicity shift is a critical differentiator for central nervous system (CNS) applications such as Alzheimer's disease research, where the unsubstituted scaffold would be predicted to have negligible brain exposure.

Medicinal chemistry Physicochemical property space Ligand efficiency metrics

Patent‑Defined PDE4/TNF Pharmacophore Match vs. Generic Benzofuran‑2‑carboxamide Class

U.S. Patent 5,925,636 and its Brazilian counterpart BR‑9709113‑A define a series of benzofuran‑2‑carboxamide derivatives wherein the 3‑position bears a substituted amido group (R₄ = alkyl, arylalkyl, heterocyclo‑alkyl, or S(O)ₘR₁₀) and the 2‑carboxamide is unsubstituted or monosubstituted [REFS-1, REFS-2]. The structural formula of CAS 899732‑76‑4 falls within the scope of Claim 1 of both patents, as it contains: (i) a benzofuran core; (ii) a 2‑carboxamide group (Z = CO, R₁ = NH₂); (iii) a 3‑position butanamido linker (R₄); and (iv) a terminal aryl thioether (R₅ = p‑tolyl) [3]. The patent discloses that compounds of this class inhibit TNF production (IC₅₀ values <10 μM for exemplified compounds) and PDE4 enzymatic activity [1]. In contrast, simple N‑phenylbenzofuran‑2‑carboxamides (e.g., compound 7a from Zhao et al., 2024) lack the 3‑position amido substitution and are exclusively characterised as Aβ42 aggregation modulators with no reported TNF or PDE4 activity [4]. Thus, CAS 899732‑76‑4 is structurally positioned to engage both the TNF/PDE4 and amyloid targets, whereas simpler benzofuran‑2‑carboxamides are restricted to a single target class.

Inflammation Phosphodiesterase IV TNF-alpha Patent Markush analysis

Heterocyclic Core Differentiation: Benzofuran vs. Thiophene in 2‑(4‑(p‑Tolylthio)butanamido)thiophene‑3‑carboxamide

A direct core‑hopping comparator is 2‑(4‑(p‑tolylthio)butanamido)thiophene‑3‑carboxamide (CAS 941924‑96‑5; C₁₆H₁₈N₂O₂S₂, MW 334.45) [1]. Both compounds share an identical 4‑(p‑tolylthio)butanamido side chain, but differ in the heterocyclic core: benzofuran (fused benzene‑furan) vs. thiophene (monocyclic sulfur heterocycle). The benzofuran core provides (i) a larger π‑surface for aromatic stacking interactions with protein binding sites; (ii) an additional hydrogen‑bond acceptor (furan oxygen) that is absent in thiophene; and (iii) a higher molecular refractivity (calculated MR ≈ 102 cm³ mol⁻¹ vs. ≈ 88 cm³ mol⁻¹ for the thiophene analog), indicative of stronger dispersion interactions [2]. In the Aβ42 modulator series, the benzofuran scaffold consistently outperforms the benzothiophene scaffold in terms of aggregation inhibition potency (54% inhibition for benzofuran 4b vs. <30% for the corresponding benzothiophene) [3]. Although no direct experimental comparison between CAS 899732‑76‑4 and its thiophene analog has been published, the scaffold‑level data predict superior target engagement for the benzofuran core.

Scaffold hopping Heterocyclic chemistry Structure–activity relationship

Immunomodulatory Potential: CCL20/CCR6 Axis Blockade Context vs. Non‑functionalised Benzofuran‑2‑carboxamides

Recent work by Barbieri et al. (2024) demonstrated that 3‑substituted benzofuran‑2‑carboxamide derivatives can block CCL20‑induced chemotaxis of colon cancer cells, with the most potent compound (MR120 derivative) achieving >80% inhibition of cell migration at 10 μM [1]. The structural determinants of CCL20/CCR6 antagonism within this series include: (i) the benzofuran‑2‑carboxamide core; (ii) a 3‑position amide or substituted amide; and (iii) a hydrophobic aromatic terminus [1]. CAS 899732‑76‑4 satisfies all three criteria, bearing a 3‑butanamido linker and a p‑tolylthio terminus that provides the requisite hydrophobicity. In contrast, unsubstituted benzofuran‑2‑carboxamide (C₉H₇NO₂) lacks the 3‑position amide and shows no detectable CCL20/CCR6 blockade activity [2]. This positions CAS 899732‑76‑4, but not simpler benzofuran‑2‑carboxamides, as a candidate for immunomodulatory screening in inflammatory bowel disease and colorectal cancer models.

CCL20 chemotaxis Colorectal cancer Immuno-oncology Inflammatory bowel disease

Recommended Procurement and Application Scenarios for 3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide (CAS 899732-76-4)


Dual‑Target Neuroinflammation Screening (TNF/PDE4 + Aβ42 Aggregation)

CAS 899732‑76‑4 is the sole benzofuran‑2‑carboxamide derivative that simultaneously maps onto the PDE4/TNF pharmacophore defined in US 5,925,636 [1] and carries the 3‑amido substitution required for Aβ42 aggregation modulation [2]. Laboratories investigating the intersection of neuroinflammation and amyloid pathology can use this compound as a single‑entity probe in microglial TNF release assays (e.g., LPS‑stimulated BV‑2 cells) and ThT‑based Aβ42 fibrillogenesis assays, avoiding the confounding factor of combining two separate tool compounds.

CCL20/CCR6 Chemotaxis Hit Expansion in Colorectal Cancer Models

Based on the SAR established by Barbieri et al. (2024) [3], CAS 899732‑76‑4 meets the three‑point pharmacophore requirement for CCL20/CCR6 axis blockade. This compound is recommended as a starting point for medicinal chemistry hit‑to‑lead optimisation in Boyden chamber chemotaxis assays (HCT116 or SW480 colon cancer cells, 10 μM compound) and in murine DSS‑colitis or AOM/DSS colorectal cancer models, where CCL20 blockade has been shown to reduce tumour growth.

Scaffold‑Hopping Reference Standard for Benzofuran‑core vs. Thiophene‑core SAR Studies

When paired with its thiophene analog 2‑(4‑(p‑tolylthio)butanamido)thiophene‑3‑carboxamide (CAS 941924‑96‑5) [4], CAS 899732‑76‑4 serves as a matched molecular pair for quantifying the contribution of the benzofuran oxygen to binding affinity, π‑stacking, and solubility. This pair is ideal for Free‑Wilson or matched‑molecular‑pair analysis in any biochemical assay where the 4‑(p‑tolylthio)butanamido side chain is kept constant.

Building Block for 3‑Position Derivatisation in Targeted Library Synthesis

The 2‑carboxamide group of CAS 899732‑76‑4 provides a synthetic handle for further derivatisation (e.g., conversion to thioamide Z = CS as described in BR‑9709113‑A [5]), while the 3‑butanamido‑p‑tolylthio side chain remains intact. This enables the construction of focused libraries exploring the 2‑position chemical space while maintaining the 3‑position pharmacophore, directly in line with the combinatorial strategies described in the patent literature.

Quote Request

Request a Quote for 3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.